3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride
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Overview
Description
“3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride” is a chemical compound . It is derived from pyrazole, which is an organic compound with two methyl substituents .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which could include “this compound”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using 1H-NMR, 13C-NMR, and IR spectroscopic data . The molecular formula of a similar compound, “4-(3,5-dimethylpyrazol-1-yl)aniline hydrochloride”, is CHClN .Chemical Reactions Analysis
Pyrazole-based ligands have been found to oxidize the catechol substrate. Factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .Scientific Research Applications
Corrosion Inhibition
Pyrazole derivatives have been identified as effective corrosion inhibitors for steel in acidic environments. Studies have demonstrated that compounds such as 2-(3-methyl-1H-pyrazol-5-yl)pyridine show significant inhibition efficiency, acting mainly as cathodic inhibitors and forming protective layers on the metal surface through adsorption processes (Bouklah et al., 2005).
Anticancer Properties
Research on pyrazole derivatives also highlights their potential in anticancer therapy. Compounds containing pyrazole structures have shown cytotoxic activity against tumor cell lines, indicating a promising avenue for the development of new anticancer agents. For instance, N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline demonstrated significant cytotoxicity, suggesting its potential for further evaluation as an anticancer drug (Bouabdallah et al., 2006).
Electroluminescence and Photophysics
Pyrazole-based compounds are also being explored for their electroluminescent properties. Research into tetradentate bis-cyclometalated platinum complexes with pyrazole derivatives has shown promising results for applications in organic light-emitting diodes (OLEDs). These compounds exhibit high luminescence and quantum efficiencies, making them suitable for use in electronic display technologies (Vezzu et al., 2010).
Antileishmanial Activity
Pyrazole derivatives have also been investigated for their potential as antileishmanial agents. Synthesis and structure-activity relationship analyses of pyrazolopyridine derivatives have identified compounds with significant activity against Leishmania species, contributing to the search for new treatments for leishmaniasis (de Mello et al., 2004).
Antimicrobial Effects
Additionally, pyrazole-based azo dyes have demonstrated antimicrobial properties, suggesting their potential use in the development of antimicrobial materials or agents. These compounds have been tested against various pathogenic bacteria, showing effectiveness in inhibiting bacterial growth (Karabacak et al., 2015).
Mechanism of Action
Future Directions
Pyrazole-based ligands, including potentially “3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride”, have been used in various applications such as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent . This suggests that there could be further developments in these areas.
Properties
IUPAC Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-9-6-10(2)15(14-9)8-11-4-3-5-12(13)7-11;/h3-7H,8,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEAALCVLFAEOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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